3,3,3-trifluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide
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Overview
Description
3,3,3-Trifluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide is a complex organic compound that features a trifluoromethyl group, a furan ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-trifluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridine ring can produce piperidine derivatives.
Scientific Research Applications
3,3,3-Trifluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3,3,3-trifluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The furan and pyridine rings can participate in hydrogen bonding and π-π interactions with proteins and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide: Unique due to the presence of both furan and pyridine rings.
3,3,3-Trifluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide: Similar structure but with a thiophene ring instead of a furan ring.
3,3,3-Trifluoro-N-((5-(pyridin-3-yl)pyridin-3-yl)methyl)propane-1-sulfonamide: Contains two pyridine rings, offering different electronic properties.
Uniqueness
The combination of the trifluoromethyl group, furan ring, and pyridine ring in this compound provides a unique set of chemical and physical properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Biological Activity
3,3,3-Trifluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide, with the CAS number 2034430-69-6, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group and a furan-pyridine moiety, which are significant for its interaction with biological targets. Understanding its biological activity is critical for exploring its applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is C13H13F3N2O3S, with a molecular weight of 334.32 g/mol. The structural characteristics that contribute to its biological activity include:
- Trifluoromethyl Group : Enhances lipophilicity and may improve bioavailability.
- Furan and Pyridine Rings : These heterocycles can interact with various biological receptors and enzymes.
The mechanism by which this compound exerts its effects involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.
- Modulation of Signaling Pathways : It can interfere with cellular signaling pathways, potentially affecting processes like cell proliferation and apoptosis.
- Receptor Interaction : The structural features allow it to bind to various receptors, influencing their activity.
In Vitro Studies
Recent studies have focused on the compound's activity against various biological targets. For instance:
These findings suggest that the compound may have potential as an antimicrobial agent and as a lead compound for enzyme inhibitors.
Case Studies
-
Antimicrobial Activity :
In a study evaluating the antimicrobial properties of sulfonamide derivatives, this compound demonstrated significant activity against Gram-positive bacteria, particularly Staphylococcus aureus. The compound's MIC values were comparable to established antibiotics, indicating its potential as an antimicrobial agent. -
Enzyme Inhibition :
A computational study using artificial neural networks predicted the inhibitory activity of various sulfonamides against human carbonic anhydrases. The structure of this compound was included in this analysis, suggesting that modifications in the furan and pyridine moieties could enhance selectivity and potency against specific isoforms of carbonic anhydrase .
Properties
IUPAC Name |
3,3,3-trifluoro-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O3S/c14-13(15,16)3-5-22(19,20)18-8-10-6-11(9-17-7-10)12-2-1-4-21-12/h1-2,4,6-7,9,18H,3,5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGBNDCZBLPQHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN=CC(=C2)CNS(=O)(=O)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.